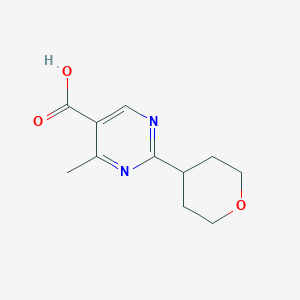

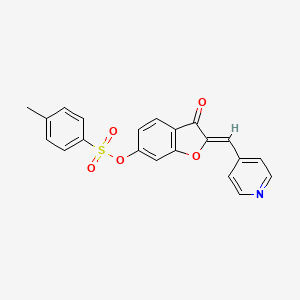

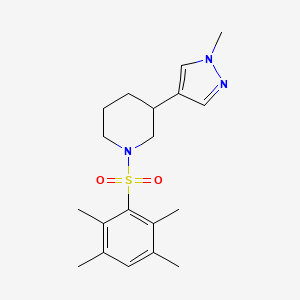

![molecular formula C7H6N2O B2528600 Pyrazolo[1,5-a]pyridin-3-ol CAS No. 51118-68-4](/img/structure/B2528600.png)

Pyrazolo[1,5-a]pyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyridin-3-ol is a chemical compound with the CAS Number: 51118-68-4 . It is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions . It is also the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyridin-3-ol can be achieved through [3 + 2] cycloaddition of N-aminopyridine with β-nitrostyrenes followed by in situ denitration and oxidation under metal-free, mild conditions . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis

Pyrazolo[1,5-a]pyridin-3-ol is a member of the transmembrane protein kinase family, composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .Chemical Reactions Analysis

The reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate . 4-Hydrazino pyridopyrazolopyrimidine 6 reacted with aromatic aldehydes, aromatic ketones, acetylacetone, and ethyl acetoacetate to afford condensation products .Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyridin-3-ol has a molecular weight of 134.14 and a melting point of 115-117 degrees Celsius . It is stored at room temperature and appears as a powder .Scientific Research Applications

Synthesis and Structural Diversity

Pyrazolo[1,5-a]pyridin-3-ol is a heterocyclic compound with a fused pyrazole and pyridine ring system. It exists in two tautomeric forms: the 1H-isomer and the 2H-isomer. Over 300,000 1H-pyrazolo[1,5-a]pyridines have been described in the literature, with more than 5,500 references (including 2,400 patents) up to date . These compounds exhibit diverse substitution patterns at positions N1, C3, C4, C5, and C6.

Synthetic Methods

Researchers have employed various synthetic routes to access pyrazolo[1,5-a]pyridin-3-ol. These methods often start from preformed pyrazoles or pyridines. Notably, the first monosubstituted 1H-pyrazolo[1,5-a]pyridine was synthesized in 1908, and subsequent work has led to a wealth of structural diversity .

a. Antitrypanosomal Activity: Pyrazolo[1,5-a]pyridin-3-ol analogs have shown promise as antimetabolites in purine biochemical reactions. Their antitrypanosomal activity is particularly noteworthy .

b. Anticancer Potential: Recent computational models have predicted the anticancer activity of certain pyrazolo[1,5-a]pyridin-3-ol derivatives. Researchers have identified compounds with antitumor effects, emphasizing their potential as novel anticancer agents .

c. Pharmacological Relevance: Concise synthetic routes have enabled access to pharmacologically active pyrazolo[1,5-a]pyridin-3-ol derivatives. These compounds may find applications in drug discovery and development .

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyridin-3-ol derivatives have been identified as inhibitors of Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its targets, the TRKs, by inhibiting their activities . This inhibition is achieved by the compound binding to the kinase domain of the TRKs, preventing their activation and subsequent downstream signaling .

Biochemical Pathways

Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, Pyrazolo[1,5-a]pyridin-3-ol disrupts these pathways, potentially leading to the inhibition of cell proliferation and induction of cell death .

Result of Action

The inhibition of TRKs by Pyrazolo[1,5-a]pyridin-3-ol can result in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells . This can lead to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .

Action Environment

The action of Pyrazolo[1,5-a]pyridin-3-ol can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at position 7 on the fused ring of the compound can improve both the absorption and emission behaviors . This suggests that the compound’s action, efficacy, and stability can be influenced by its chemical environment .

Safety and Hazards

The safety information for Pyrazolo[1,5-a]pyridin-3-ol includes hazard statements H315, H319, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

properties

IUPAC Name |

pyrazolo[1,5-a]pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-7-5-8-9-4-2-1-3-6(7)9/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZBJPUFFBQHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

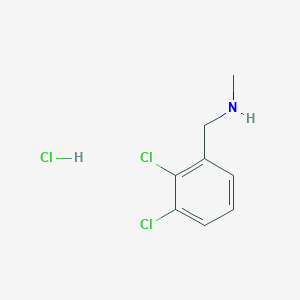

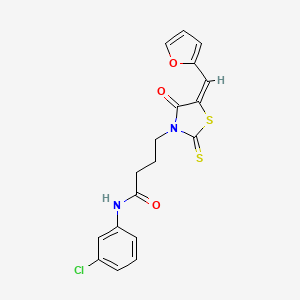

![4-Methyl-5-(piperazin-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2528527.png)

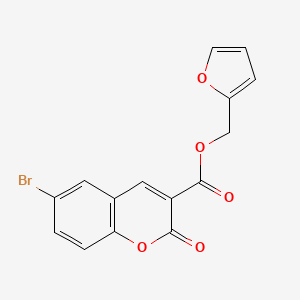

![3-[1-(Phenylsulfonyl)ethyl]-1,3-oxazolan-2-one](/img/structure/B2528529.png)

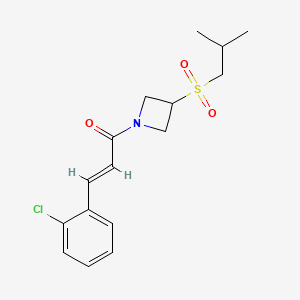

![N-[(2-Cyclobutylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2528540.png)